REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[C:15]([O:22][CH3:23])[CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]2[C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[CH:7][CH:6]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[C:15]([O:22][CH3:23])[CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]2[C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)=[CH:9][CH:10]=1
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Name
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3-[4-(2-chloro-ethoxy)-phenyl]-8-methoxy-2-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
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Quantity
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17.28 g
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Type
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reactant
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Smiles
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ClCCOC1=CC=C(C=C1)N1C(NC2=C(C=CC=C2C1=O)OC)C1=CC=C(C=C1)OC
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Name
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|
Quantity
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8.94 g
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Type
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reactant
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Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The toluene then was removed in a rotary evaporator
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Type
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ADDITION
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Details
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Methanol (300 mL) was added to the reaction flask which
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Type
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STIRRING
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Details
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to stir at room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The precipitate (mp 209-211° C.) was collected by vacuum filtration
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Name
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Type
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Smiles
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ClCCOC1=CC=C(C=C1)N1C(=NC2=C(C=CC=C2C1=O)OC)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |